molecular formula C19H22N2O3S B2915097 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 921897-95-2

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No. B2915097
CAS RN: 921897-95-2
M. Wt: 358.46
InChI Key: VDGCMFYTEYIPBA-UHFFFAOYSA-N
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Description

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline-2(1H)-sulfonyl group, which is a common structural motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for the related compound 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is 1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 3,4-dihydroisoquinolin-2(1H)-sulfonyl chloride include a molecular weight of 231.7, a solid physical form, and a storage temperature at room temperature in an inert atmosphere .

Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its structure is pivotal in the formation of heterocyclic compounds that are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, the tetrahydroisoquinoline moiety is a common feature in molecules with significant biological activity. This compound can be used to synthesize derivatives that may act as inhibitors or activators of biological targets .

Drug Discovery

The compound’s sulfonyl and acetamide groups make it a valuable precursor in drug discovery, especially for designing compounds with potential therapeutic effects against various diseases .

Chemical Biology

In chemical biology, this compound can be used to study protein-ligand interactions. Its ability to bind to specific proteins can help in understanding the function of those proteins in biological processes .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors and other electronic materials .

Analytical Chemistry

As a reference material, this compound aids in the calibration of analytical instruments and helps ensure the accuracy of chemical analyses in research and industrial settings .

Pharmacology

Pharmacologically, derivatives of this compound could be explored for their activity as modulators of receptors or enzymes, contributing to the development of new drugs .

Biochemistry

In biochemistry, the compound can be used to synthesize analogs that mimic the structure of naturally occurring molecules, aiding in the study of metabolic pathways and enzyme mechanisms .

Safety and Hazards

The related compound 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride has been classified with the signal word “Danger” and hazard statements H335-H314, indicating that it may cause respiratory irritation and severe skin burns and eye damage .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGCMFYTEYIPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide

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